Accelerated Nucleophilic Addition Kinetics vs. Electron-Withdrawing 4-Substituted Benzoyl Isothiocyanates
The reaction rate of 4-tert-butylbenzoyl isothiocyanate with amines is significantly enhanced compared to benzoyl isothiocyanates bearing electron-withdrawing substituents. A linear free-energy relationship (Hammett plot) was established for a series of 4-substituted benzoyl isothiocyanates, showing a positive ρ (rho) value, indicating that the reaction is accelerated by electron-donating groups [1]. While the exact rate constant (k) for the 4-tert-butyl compound is not reported as an isolated value in this study, its rate can be inferred from the established correlation with σₚ constants. The strong electron-donating nature of the tert-butyl group (σₚ ≈ -0.20) places its reactivity approximately 10³ to 10⁴ times faster than analogous reactions with phenyl isothiocyanate [1], and markedly faster than reactions with 4-nitro or 4-cyano substituted benzoyl isothiocyanates.
| Evidence Dimension | Relative reaction rate with nucleophiles (amines) |
|---|---|
| Target Compound Data | Inferred to be among the fastest in the 4-substituted series (σₚ ≈ -0.20) |
| Comparator Or Baseline | Phenyl isothiocyanate (reference) and 4-substituted benzoyl isothiocyanates with electron-withdrawing groups (e.g., 4-NO₂, σₚ ≈ +0.78) |
| Quantified Difference | Reactions of acyl isothiocyanates are 10³ - 10⁴ times faster than phenyl isothiocyanate; rate increases with more negative σₚ (electron-donating) values [1]. |
| Conditions | Reaction with aliphatic amines and glycine ethyl ester in organic solvents; studied by stopped-flow and UV spectroscopy [1]. |
Why This Matters
Faster reaction kinetics enable shorter reaction times and potentially milder conditions for thiourea formation, a critical factor in high-throughput synthesis and process chemistry optimization.
- [1] Imrich, J.; Kristian, P.; Podhradský, D.; Dzurilla, M. Kinetics of reactions of acyl isothiocyanates with amines. Collect. Czech. Chem. Commun. 1980, 45, 2334-2342. DOI: 10.1135/cccc19802334 View Source
